![molecular formula C21H18N2O2 B5004492 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione](/img/structure/B5004492.png)
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of biomedical research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is an enzyme involved in various physiological processes, including insulin signaling, cell proliferation, and differentiation.
Mécanisme D'action
3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. The this compoundβ inhibitor VIII binds to the ATP-binding site of this compoundβ, leading to the inhibition of its kinase activity. This inhibition results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The this compoundβ inhibitor VIII has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compoundβ inhibition has been suggested to promote neuronal survival and reduce neuroinflammation. In diabetes, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has several advantages for lab experiments. This compound is highly potent and selective for this compoundβ, making it an ideal tool for studying the role of this compoundβ in various physiological processes. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has several potential future directions in scientific research. In cancer research, this compound could be used as a potential therapeutic agent for the treatment of various types of cancer. In neurodegenerative diseases, this compoundβ inhibition could be further studied as a potential therapeutic target for the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In diabetes research, this compoundβ inhibition could be further studied as a potential therapeutic target for improving insulin sensitivity and glucose metabolism.
In conclusion, the this compoundβ inhibitor VIII is a potent and selective inhibitor of this compoundβ, which has gained significant attention in the field of biomedical research. This compound has several potential applications in cancer research, neurodegenerative diseases, and diabetes. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedione is a multi-step process that involves the reaction of 2-quinolinecarboxaldehyde with malononitrile followed by Michael addition with 4-methylbenzylidenemalononitrile. The resulting product is then cyclized with phthalic anhydride to yield the final compound.
Applications De Recherche Scientifique
The 3-(4-methylbenzyl)-1-(2-quinolinyl)-2,5-pyrrolidinedioneβ inhibitor VIII has been extensively used in various scientific research studies, including cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compoundβ inhibition has been suggested as a potential therapeutic target for Alzheimer's disease, Parkinson's disease, and Huntington's disease. In diabetes research, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-quinolin-2-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-6-8-15(9-7-14)12-17-13-20(24)23(21(17)25)19-11-10-16-4-2-3-5-18(16)22-19/h2-11,17H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNVZOBJXLCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.